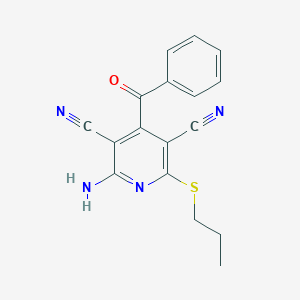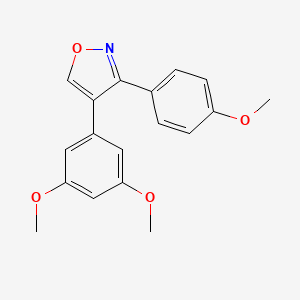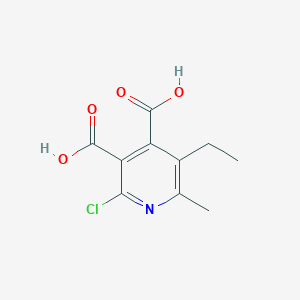![molecular formula C16H16FNO5S B11052606 4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B11052606.png)
4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of a benzene ring substituted with a sulfonyl group (SO₂), a fluoro group (F), and two methoxy groups (OCH₃).
- The compound’s systematic name reflects its substituents and ring fusion.
- It has potential applications in various fields due to its unique structure and reactivity.
4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine: is a complex organic compound with a fused benzoxazine ring system.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps.
Reaction Conditions: The reaction typically occurs under mild conditions, with the organoboron reagent acting as the nucleophilic partner.
Industrial Production: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling can be adapted for large-scale synthesis.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Boron-based reagents (e.g., boronic acids) are essential for Suzuki–Miyaura coupling. Palladium catalysts facilitate transmetalation.
Major Products: The coupling yields the desired aryl–aryl bond, forming the benzoxazine core.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and applications in designing new materials.
Biology: The compound’s bioactivity and potential as a pharmacophore are areas of interest.
Medicine: Investigations focus on its potential as a drug scaffold or targeting specific biological pathways.
Industry: Its use in polymer chemistry, materials science, and catalysis is being explored.
Mechanism of Action
- The compound’s mechanism depends on its specific application. For drug-like properties, it may interact with cellular targets (e.g., enzymes, receptors) or modulate signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its combination of sulfonyl, fluoro, and methoxy groups sets it apart.
Similar Compounds: While I don’t have a specific list, related benzoxazines and sulfonyl-containing compounds exist in the literature.
Remember that this compound’s applications are still an active area of research, and its full potential awaits further exploration
Properties
Molecular Formula |
C16H16FNO5S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(2-fluoro-4,5-dimethoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C16H16FNO5S/c1-21-14-9-11(17)16(10-15(14)22-2)24(19,20)18-7-8-23-13-6-4-3-5-12(13)18/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
YUARQBLLQYRZMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OC)S(=O)(=O)N2CCOC3=CC=CC=C32)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-5-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11052527.png)

![2-(2-Pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11052535.png)
![6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11052545.png)

![1,4,6-trimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11052554.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11052559.png)
![ethyl 4-hydroxy-5-[3-{[2-(1H-imidazol-4-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11052567.png)
![2-[4-(diethylamino)phenyl]-4-hydroxy-N,N'-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide](/img/structure/B11052573.png)
![Benzenesulfonamide, N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-oxo-3-pyrrolidinyl)-](/img/structure/B11052576.png)


![6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052592.png)
![1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B11052605.png)
